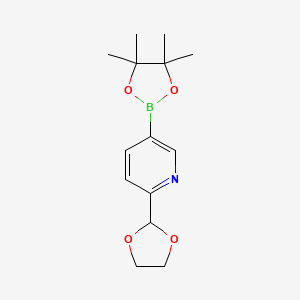
4-(Difluoromethyl)pyridin-2-amine
Overview
Description
4-(Difluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H6F2N2. It is a derivative of pyridine, where the 2-position is substituted with an amino group and the 4-position with a difluoromethyl group.
Mechanism of Action
Target of Action
The primary targets of 4-(Difluoromethyl)pyridin-2-amine are phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase . These proteins play a crucial role in cellular processes such as growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets in cancer therapies .
Mode of Action
This compound interacts with its targets, PI3K and mTOR kinase, by inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to changes in the cellular processes they control.
Biochemical Pathways
The inhibition of PI3K and mTOR kinase by this compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle regulation and growth. When PI3K is inhibited, it prevents the production of PIP3, a product of PI3K. This, in turn, inhibits the activation of AKT, preventing the activation of mTOR, which can lead to decreased cell growth and proliferation .
Result of Action
The result of the action of this compound is a decrease in cell growth and proliferation due to the inhibition of the PI3K/AKT/mTOR pathway . This makes it a potential candidate for use in cancer therapies.
Biochemical Analysis
Biochemical Properties
4-(Difluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of protein kinases . It interacts with enzymes such as PI3K and mTOR kinase, which are crucial for cellular functions .
Cellular Effects
The compound influences cell function by inhibiting the activity of PI3K and mTOR kinase . These enzymes are involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to PI3K and mTOR kinase, inhibiting their activity . This interaction leads to changes in gene expression and cellular functions .
Metabolic Pathways
This compound is involved in the metabolic pathways of PI3K and mTOR kinase . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)pyridin-2-amine typically involves multiple steps. One efficient method starts with 2,2-difluoroacetic anhydride as the starting material. The process involves a five-step and two-pot procedure, which includes the formation of key intermediates that are isolated and characterized before the final steps . This method avoids the use of a sealed vessel for the amination process, making it more practical for large-scale production.
Industrial Production Methods
For industrial production, the synthesis of this compound is optimized for scalability and cost-effectiveness. The process is designed to be rapid, high-yielding, and practical, ensuring that the compound can be produced in large quantities without significant loss of purity or efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Tetrabutylammonium fluoride (TBAF): Used in nucleophilic substitution reactions.
Dimethylformamide (DMF): Often used as a solvent in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, depending on the nucleophile introduced .
Scientific Research Applications
4-(Difluoromethyl)pyridin-2-amine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(Difluoromethyl)pyridin-2-amine include:
4-Amino-2-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and applications.
2-(Difluoromethyl)pyridin-4-amine: This is an isomer where the positions of the amino and difluoromethyl groups are swapped.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to serve as an intermediate in the synthesis of kinase inhibitors targeting the PI3K/mTOR pathway sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(difluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-6(8)4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNARPJWYBRIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346536-47-7 | |
| Record name | 4-(difluoromethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: Why is 4-(Difluoromethyl)pyridin-2-amine of interest to researchers developing kinase inhibitors?
A: this compound serves as a crucial intermediate in synthesizing various protein kinase inhibitors. These inhibitors target specific kinases like phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase, which are often dysregulated in diseases like cancer and neurological disorders [, ]. The compound's structure allows for further modifications, enabling researchers to fine-tune the activity, potency, and selectivity of the resulting kinase inhibitors.
Q2: What are the advantages of the newly developed synthetic route for this compound?
A: A recent study [] outlines a novel synthetic route for producing this compound that boasts several advantages over previous methods. This five-step, two-pot procedure utilizes readily available 2,2-difluoroacetic anhydride as a starting material and eliminates the need for a sealed vessel amination process, enhancing safety and scalability. The optimized route delivers high yields and has been successfully implemented for large-scale production, highlighting its practicality for research and potential commercial applications.
Q3: Can you provide an example of how this compound has been utilized in developing a specific drug candidate?
A: Researchers have successfully utilized this compound in the development of PQR620, a highly potent and selective mTORC1/2 inhibitor []. This drug candidate demonstrates promising anti-tumor effects in preclinical studies and exhibits favorable brain penetration, suggesting potential applications in treating various cancers and neurological disorders like Tuberous Sclerosis Complex (TSC) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
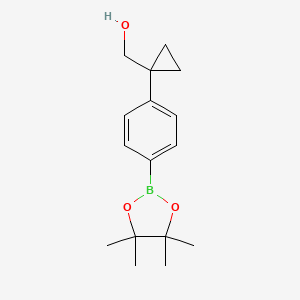

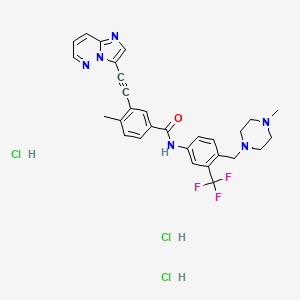
![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)


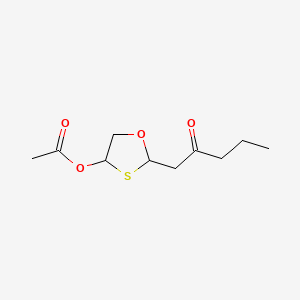

![(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B599162.png)
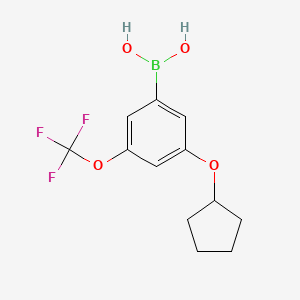
![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)
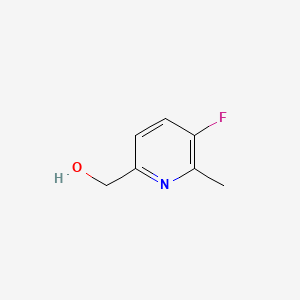
![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)
